(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
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Description
The compound 3,4-Dimethoxyphenylacetic acid and 3,4-Dimethoxyphenylacetonitrile are structurally similar to the compound you asked for. They both contain a 3,4-dimethoxyphenyl group. The former is an acetic acid derivative, while the latter is an acetonitrile derivative .
Synthesis Analysis
3,4-Dimethoxyphenylacetonitrile has been used as an intermediate in the preparation of the muscle relaxant papaverine . It has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 , and for 3,4-Dimethoxyphenylacetonitrile, it’s C10H11NO2 . Both compounds contain a 3,4-dimethoxyphenyl group.Chemical Reactions Analysis
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylacetic acid is a pale cream powder with a melting point between 94.0-101.0°C. It is soluble in water . On the other hand, 3,4-Dimethoxyphenylacetonitrile is a white to pale cream crystalline powder with a melting point between 60.0-66.0°C. It is insoluble in water but soluble in methanol .Safety And Hazards
properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXFWBXSCYUCM-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol |
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